Cas no 225505-12-4 (Praseodymium bromide(PrBr3), hydrate (9CI))

225505-12-4 structure

商品名:Praseodymium bromide(PrBr3), hydrate (9CI)

CAS番号:225505-12-4

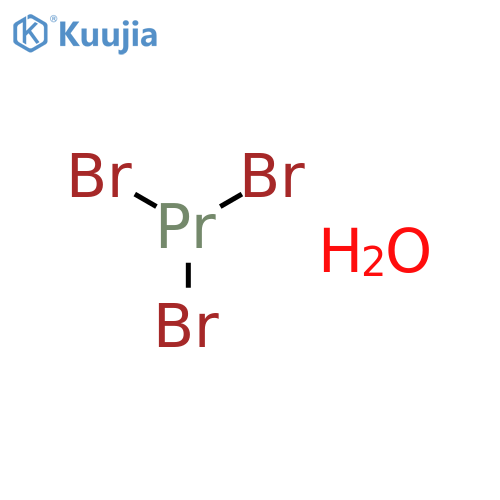

MF:Br3H2OPr

メガワット:398.634932041168

MDL:MFCD00748138

CID:244749

PubChem ID:24880794

Praseodymium bromide(PrBr3), hydrate (9CI) 化学的及び物理的性質

名前と識別子

-

- Praseodymium bromide(PrBr3), hydrate (9CI)

- PRASEODYMIUM(III) BROMIDE HYDRATE

- amp

- PRASEODYMIUM(III) BROMIDE HYDRATE &

- 225505-12-4

- praseodymium(3+);tribromide;hydrate

-

- MDL: MFCD00748138

- インチ: InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3

- InChIKey: CCMZJPMVOCFMPN-UHFFFAOYSA-K

- ほほえんだ: O.Br[Pr](Br)Br

計算された属性

- せいみつぶんしりょう: 395.67300

- どういたいしつりょう: 395.67324g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共有結合ユニット数: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

じっけんとくせい

- 色と性状: No data avaiable

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 9.23000

- LogP: -9.05230

- じょうきあつ: No data available

Praseodymium bromide(PrBr3), hydrate (9CI) セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Praseodymium bromide(PrBr3), hydrate (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | IN2959-100g |

Praseodymium(III) bromide hydrate |

225505-12-4 | 99.9% | 100g |

£75.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D626807-50g |

Praseodymium bromide(PrBr3), hydrate (9CI) |

225505-12-4 | 97% | 50g |

$555 | 2024-05-23 | |

| Apollo Scientific | IN2959-25g |

Praseodymium(III) bromide hydrate |

225505-12-4 | 99.9% | 25g |

£25.00 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228990-5 g |

Praseodymium(III) bromide hydrate, |

225505-12-4 | 5g |

¥451.00 | 2023-07-10 | ||

| A2B Chem LLC | AD23263-25g |

Praseodymium bromide(PrBr3), hydrate (9CI) |

225505-12-4 | 99.9% | 25g |

$136.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D626807-50g |

Praseodymium bromide(PrBr3), hydrate (9CI) |

225505-12-4 | 97% | 50g |

$555 | 2025-02-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856477-50g |

PRASEODYMIUM(III) BROMIDE HYDRATE |

225505-12-4 | 99.99% (REO) | 50g |

2,600.00 | 2021-05-17 | |

| A2B Chem LLC | AD23263-100g |

Praseodymium bromide(PrBr3), hydrate (9CI) |

225505-12-4 | 99.9% | 100g |

$200.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228990-5g |

Praseodymium(III) bromide hydrate, |

225505-12-4 | 5g |

¥451.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D626807-50g |

Praseodymium bromide(PrBr3), hydrate (9CI) |

225505-12-4 | 97% | 50g |

$555 | 2025-02-21 |

Praseodymium bromide(PrBr3), hydrate (9CI) 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

225505-12-4 (Praseodymium bromide(PrBr3), hydrate (9CI)) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:225505-12-4)溴化镨(III) 水合物

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ